molecular formula C12H7ClN2O7S B14491468 4-Nitrophenyl 4-chloro-3-nitrobenzene-1-sulfonate CAS No. 64910-69-6

4-Nitrophenyl 4-chloro-3-nitrobenzene-1-sulfonate

Cat. No.: B14491468
CAS No.: 64910-69-6
M. Wt: 358.71 g/mol
InChI Key: YMQHJQXSXMMKLP-UHFFFAOYSA-N
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Description

4-Nitrophenyl 4-chloro-3-nitrobenzene-1-sulfonate is an organic compound that belongs to the class of nitroaromatic compounds It is characterized by the presence of nitro groups, a chloro group, and a sulfonate group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitrophenyl 4-chloro-3-nitrobenzene-1-sulfonate typically involves multiple steps. One common method is the nitration of chlorobenzene to produce 4-chloronitrobenzene, followed by sulfonation to introduce the sulfonate group. The reaction conditions often include the use of concentrated sulfuric acid and nitric acid at controlled temperatures to ensure the selective introduction of nitro and sulfonate groups .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and sulfonation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4-Nitrophenyl 4-chloro-3-nitrobenzene-1-sulfonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Nitrophenyl 4-chloro-3-nitrobenzene-1-sulfonate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of dyes and pharmaceuticals.

    Biology: Employed in enzyme assays and as a substrate for studying enzyme kinetics.

    Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the manufacture of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of 4-Nitrophenyl 4-chloro-3-nitrobenzene-1-sulfonate involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, while the sulfonate group can enhance solubility and reactivity. The compound may act as an electrophile in substitution reactions, facilitating the formation of new chemical bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Nitrophenyl 4-chloro-3-nitrobenzene-1-sulfonate is unique due to the combination of nitro, chloro, and sulfonate groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

64910-69-6

Molecular Formula

C12H7ClN2O7S

Molecular Weight

358.71 g/mol

IUPAC Name

(4-nitrophenyl) 4-chloro-3-nitrobenzenesulfonate

InChI

InChI=1S/C12H7ClN2O7S/c13-11-6-5-10(7-12(11)15(18)19)23(20,21)22-9-3-1-8(2-4-9)14(16)17/h1-7H

InChI Key

YMQHJQXSXMMKLP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OS(=O)(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

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